N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a chemical compound notable for its potential applications in medicinal chemistry and biological research. It is characterized by its unique molecular structure, which includes a benzothiazole moiety and a sulfonamide group. The compound is often explored for its bioactive properties, including antimicrobial and anticancer activities.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide falls under the category of organic compounds, specifically within the subcategories of sulfonamides and benzothiazoles. Its classification is significant for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm the structure of intermediates and products.
The molecular formula of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is . The compound features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 343.81 g/mol |
IUPAC Name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
InChI Key | FAJQKZLQKZBVEI-UHFFFAOYSA-N |
SMILES | ClC1=C(C(=C(S1)N(C(=O)C)C)C)C=C(F)C=C |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent polarity. Reaction mechanisms often involve intermediate species that can be characterized using spectroscopic methods.
The mechanism of action for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide primarily involves:
Research indicates that compounds with similar structures exhibit varying degrees of activity against different biological targets, suggesting that further studies are necessary to elucidate the precise mechanisms involved for this specific compound .
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically exhibits:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions but sensitive to strong acids or bases |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3